3,6-Dibromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole
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Overview
Description
3,6-Dibromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole is a complex organic compound characterized by the presence of bromine and chlorine atoms attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole typically involves the bromination of carbazole derivatives. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of dibromo-carbazole derivatives with additional functional groups.
Reduction: Formation of partially or fully dehalogenated carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
3,6-Dibromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with its targets. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromo-thioxanthen-9-one
- 3,6-Dibromo-9-(4-nitrophenyl)carbazole
Uniqueness
3,6-Dibromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.
Properties
CAS No. |
90279-60-0 |
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Molecular Formula |
C15H9Br2Cl2N |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
3,6-dibromo-9-(2,2-dichlorocyclopropyl)carbazole |
InChI |
InChI=1S/C15H9Br2Cl2N/c16-8-1-3-12-10(5-8)11-6-9(17)2-4-13(11)20(12)14-7-15(14,18)19/h1-6,14H,7H2 |
InChI Key |
ZFLKLNAEHKNFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
Origin of Product |
United States |
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